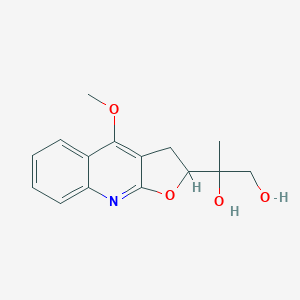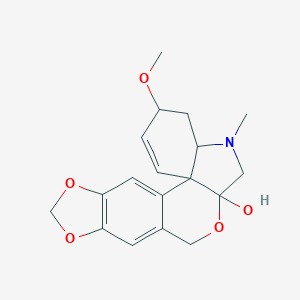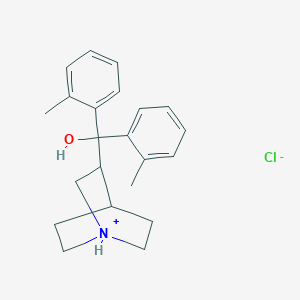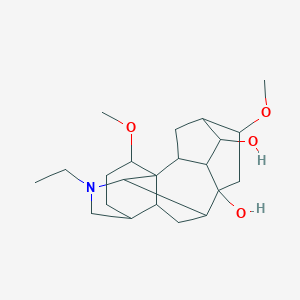
クロフルビシン
概要
説明
Cloflubicyne is a chemical compound known for its potent non-competitive GABA antagonist properties. It is a chlorinated derivative of BIDN and is recognized for its powerful convulsant effects . The compound has a molecular formula of C11H6Cl2F6N2 and a molar mass of 351.07 g·mol−1 .
科学的研究の応用
Cloflubicyne has several scientific research applications:
作用機序
Target of Action
Cloflubicyne primarily targets the GABA receptors in the nervous system . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system. The interaction of Cloflubicyne with these receptors leads to a decrease in inhibitory signals, which can result in convulsions .
Mode of Action
Cloflubicyne acts as an irreversible antagonist of the GABA receptors This results in a decrease in the inhibitory signals transmitted by GABA, leading to an increase in neuronal excitability .
Biochemical Pathways
This disruption can lead to changes in neuronal excitability and synaptic transmission, which can ultimately result in convulsions .
Result of Action
The primary molecular effect of Cloflubicyne is the inhibition of GABA receptors, leading to an increase in neuronal excitability . On a cellular level, this can result in changes in neuronal firing patterns and potentially lead to convulsions . These effects can manifest clinically as symptoms of convulsions or seizures.
生化学分析
Biochemical Properties
Cloflubicyne plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a GABA receptor antagonist, Cloflubicyne binds irreversibly to the GABA receptor, inhibiting its function . This interaction disrupts the normal inhibitory signaling mediated by GABA, leading to convulsant effects. The compound’s interaction with the GABA receptor is crucial for understanding its biochemical properties and its role in various biochemical pathways.
Cellular Effects
Cloflubicyne exerts profound effects on various types of cells and cellular processes. By inhibiting the GABA receptor, Cloflubicyne disrupts normal cell signaling pathways, leading to altered gene expression and cellular metabolism. The compound’s impact on cell function includes changes in ion channel activity, neurotransmitter release, and synaptic transmission. These effects are particularly evident in neuronal cells, where Cloflubicyne’s convulsant properties are most pronounced .
Molecular Mechanism
The molecular mechanism of Cloflubicyne involves its irreversible binding to the GABA receptor. This binding inhibits the receptor’s function, preventing GABA from exerting its inhibitory effects on neuronal activity. The inhibition of GABA receptors by Cloflubicyne leads to increased neuronal excitability and convulsant effects. Additionally, Cloflubicyne may influence gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cloflubicyne can change over time due to its stability and degradation. Cloflubicyne is known to be a potent and stable compound, maintaining its activity over extended periods. Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure. Studies have shown that prolonged exposure to Cloflubicyne can lead to sustained convulsant effects and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of Cloflubicyne vary with different dosages in animal models. At lower doses, Cloflubicyne may cause mild convulsant effects, while higher doses can lead to severe convulsions and toxicity. Threshold effects have been observed, where a specific dosage is required to elicit convulsant effects. Additionally, high doses of Cloflubicyne can result in adverse effects, including neurotoxicity and damage to neuronal cells .
Metabolic Pathways
Cloflubicyne is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism may involve enzymatic degradation and modification, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular function .
Transport and Distribution
Cloflubicyne is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of Cloflubicyne are crucial for understanding its effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of Cloflubicyne plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of Cloflubicyne is essential for elucidating its mechanism of action and its effects on cellular processes .
準備方法
Cloflubicyne is synthesized through a series of chemical reactions involving fluorine-containing 1,1-dicyanoethylenes. The preparation involves Diels-Alder reactions and the subsequent formation of norbornenes and norbornanes . The synthetic route typically includes the use of reagents such as fluorine-containing compounds and chlorinated derivatives under controlled reaction conditions . Industrial production methods are not extensively documented, but laboratory synthesis involves precise control of temperature and pressure to ensure the desired product yield .
化学反応の分析
Cloflubicyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: Cloflubicyne can undergo substitution reactions, particularly involving halogen atoms, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Cloflubicyne is unique compared to other similar compounds due to its potent and irreversible GABA receptor antagonist properties. Similar compounds include:
BIDN: A related compound with similar GABA receptor antagonist properties.
EBOB: Another compound with convulsant effects and GABA receptor modulation.
Cloflubicyne stands out due to its high potency and irreversible binding to GABA receptors, making it a valuable tool in research and industrial applications .
特性
IUPAC Name |
5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTESZNJQNKSALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274166 | |
| Record name | Cloflubicyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224790-70-9 | |
| Record name | Cloflubicyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






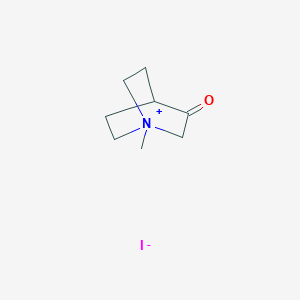
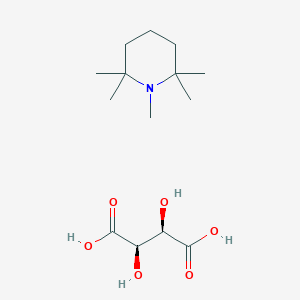
![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
